2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol
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Overview
Description
2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol is a complex organic compound that features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a phenol ring substituted with a morpholinoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with 3,4-dimethoxyphenyl group: The pyrazole intermediate is then reacted with a 3,4-dimethoxyphenyl halide in the presence of a base to introduce the 3,4-dimethoxyphenyl group.
Introduction of the morpholinoethoxy group: The phenol ring is functionalized with a morpholinoethoxy group through nucleophilic substitution, typically using a morpholine derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenols or pyrazoles depending on the nucleophile used.
Scientific Research Applications
2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It may serve as a probe for studying biological pathways and mechanisms, especially those involving oxidative stress or signal transduction.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Industry: It may find applications in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site or allosteric site of an enzyme, thereby preventing substrate binding or catalysis.
Modulating receptor function: By acting as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Interacting with DNA or RNA: By intercalating into nucleic acids, affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-piperidinoethoxy)phenol
- 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-pyrrolidinoethoxy)phenol
Uniqueness
2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol is unique due to the presence of the morpholinoethoxy group, which can influence its solubility, stability, and interaction with biological targets. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-(2-morpholin-4-ylethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-28-21-6-3-16(13-22(21)29-2)19-15-24-25-23(19)18-5-4-17(14-20(18)27)31-12-9-26-7-10-30-11-8-26/h3-6,13-15,27H,7-12H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNDXKHNDVJBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCOCC4)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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